2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide
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Overview
Description
2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, a hydrazinyl linkage, and a phenylbutanamide backbone, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 4-nitro-6-oxocyclohexa-2,4-dien-1-one with hydrazine to form the hydrazinyl intermediate. This intermediate is then reacted with 3-oxo-N-phenylbutanamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired production volume and cost-efficiency. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Diazo Compounds: Compounds containing diazo groups (-N=N-) that exhibit similar reactivity patterns.
Uniqueness
2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide is unique due to its combination of a nitro group, a hydrazinyl linkage, and a phenylbutanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
30127-79-8 |
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Molecular Formula |
C16H14N4O5 |
Molecular Weight |
342.31 g/mol |
IUPAC Name |
2-[(2-hydroxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C16H14N4O5/c1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-8-7-12(20(24)25)9-14(13)22/h2-9,15,22H,1H3,(H,17,23) |
InChI Key |
BPXUHWIWRYRRKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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